molecular formula C22H23N7O3S B6548773 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine CAS No. 946286-74-4

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine

Cat. No.: B6548773
CAS No.: 946286-74-4
M. Wt: 465.5 g/mol
InChI Key: DVTWMJHKDZAVNV-UHFFFAOYSA-N
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Description

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazolo[4,5-d]pyrimidin core, which is a heterocyclic aromatic structure, and is substituted with a benzyl group and a methoxybenzenesulfonyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazolo[4,5-d]pyrimidin core. This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor. The benzyl group is then introduced through a nucleophilic substitution reaction, and the methoxybenzenesulfonyl group is added via a sulfonylation reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential use as an antimicrobial or anticancer agent.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other triazolo[4,5-d]pyrimidin derivatives and related compounds. Similar compounds might include other benzyl-substituted triazolopyrimidines or piperazine derivatives with different substituents.

Biological Activity

The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine is a synthetic derivative characterized by a triazolopyrimidine core and a piperazine moiety. This structure has been associated with diverse biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₁H₉N₅O
  • Molecular Weight : 227.22 g/mol
  • CAS Number : 21324-31-2

Biological Activity Overview

Research indicates that compounds within the triazolopyrimidine class exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promise in several studies.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar triazolopyrimidine derivatives found significant antibacterial activity against both gram-positive and gram-negative bacteria. The docking studies suggested that these compounds interact effectively with bacterial enzymes, indicating potential as antibiotic agents .

Anticancer Properties

Triazolopyrimidine derivatives have also been evaluated for their anticancer effects. In vitro studies demonstrated that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, related compounds have shown efficacy against various cancer cell lines, including breast and lung cancer .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolopyrimidine derivatives has been explored through various assays. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

  • Antimicrobial Study : A series of piperazine derivatives were synthesized and tested for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the presence of the triazolopyrimidine core significantly enhanced antibacterial potency compared to standard antibiotics like ciprofloxacin .
  • Anticancer Evaluation : In a study involving human cancer cell lines, compounds similar to this compound exhibited IC50 values in the low micromolar range against several types of cancer cells, suggesting strong anticancer activity .

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways that promote apoptosis in cancer cells.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition of E. coli and S. aureus
AnticancerIC50 values < 10 µM against multiple cancer lines
Anti-inflammatoryReduced cytokine levels in animal models

Properties

IUPAC Name

3-benzyl-7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3S/c1-32-18-7-9-19(10-8-18)33(30,31)28-13-11-27(12-14-28)21-20-22(24-16-23-21)29(26-25-20)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTWMJHKDZAVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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